![molecular formula C10H10BrN3O B14047669 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a brominated pyrrolopyridine derivative characterized by a 4-bromo substitution on the pyrrolopyridine core and an N-methyl acetamide group at position 2. Pyrrolopyridines, a class of azaindole analogs, are pharmacologically significant due to their ability to interact with central nervous system (CNS) targets, particularly dopamine receptors . The 4-bromo substitution likely enhances electronic and steric properties, influencing receptor binding and selectivity. The N-methyl acetamide moiety may improve solubility and metabolic stability compared to bulkier substituents.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Bromo Position
The bromine atom at the 4-position serves as a primary site for nucleophilic substitution, enabling structural diversification. Key examples include:
Mechanistic Insight : The electron-deficient pyrrolopyridine core enhances the electrophilicity of the C–Br bond, facilitating oxidative addition with palladium catalysts .
Acetamide Modifications
The N-methylacetamide side chain undergoes selective transformations:
Core Heterocycle Reactivity
The pyrrolopyridine system participates in electrophilic substitutions:
Reaction | Conditions | Site | Product | Yield | Source |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 5-Position | 5-Nitro derivative | 65% | |
Halogenation | NBS, AIBN, CCl₄, reflux | 3-Position | 3,4-Dibromo analog | 78% |
Cross-Coupling Reactions for Drug Discovery
The compound serves as a key intermediate in synthesizing FGFR inhibitors. Notable examples:
Suzuki Coupling to Generate FGFR Inhibitors
-
Target : 4-(3,5-Dimethoxyphenyl) derivative
-
Conditions : Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 80°C
Sonogashira Coupling for Alkyne Derivatives
-
Reagents : Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N
-
Product : 4-Ethynyl-pyrrolopyridine
-
Application : Click chemistry scaffold for probe development
Biological Interactions via Chemical Reactivity
The compound's reactivity directly correlates with its pharmacological effects:
Comparative Reactivity of Structural Analogs
Reactivity differences among related compounds:
Scientific Research Applications
Scientific Research Applications
Based on the search results, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, which shares a similar pyrrolo[2,3-b]pyridine core structure with 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-, has significant applications in scientific research. These applications can be reasonably extended to 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- due to the common structural features:
- Chemistry: It can serve as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
- Biology: It could be used in the study of enzyme inhibitors and receptor modulators.
Potential Applications Based on Related Compounds
Given the "pyrrolo[2,3-b]pyridine" core and the presence of a bromine atom, 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- may exhibit similar reactivity and applications as other brominated pyrrolo[2,3-b]pyridine derivatives. For instance, the bromine atom can be involved in substitution reactions, allowing for the creation of a variety of derivatives. It may also participate in coupling reactions such as Suzuki or Heck couplings, which are used to form complex molecules useful in medicinal chemistry.
Summary
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Bromine Positioning
The position of bromine and N-substituents critically influence pharmacological and physicochemical properties:
Key Observations :
- Bromine Position : The target’s 4-bromo substitution distinguishes it from 5-bromo analogs (e.g., Compounds 9 and 11), which may alter electronic effects and steric hindrance at receptor binding sites.
Pharmacological Profile
L-750,667, a structurally related azaindole derivative, exhibits nanomolar affinity (Ki = 0.51 nM) for dopamine D4 receptors with >2000-fold selectivity over D2/D3 subtypes . Functional antagonism was demonstrated via reversal of dopamine-induced cAMP inhibition (EC50 = 80 nM). While the target compound lacks direct binding data, its 4-bromo and acetamide substituents may similarly favor D4 selectivity. By contrast, phenylsulfonyl-containing analogs () are bulkier and more lipophilic (XLogP3 = 4), likely reducing CNS bioavailability compared to the target’s smaller substituents.
Physicochemical Properties
- Lipophilicity : The target’s N-methyl acetamide group may lower logP compared to phenylsulfonyl analogs (logP = 4 in ), improving aqueous solubility.
Recommendations :
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of pyrrolo derivatives that have demonstrated various biological activities, particularly in cancer research and as inhibitors of specific enzymes. This article explores the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C10H10BrN3O
- CAS Number : 1014613-12-7
The compound features a pyrrolo ring fused with a pyridine structure, which is known to enhance its reactivity and biological activity. The presence of a bromine atom at the 4-position and an acetamide group contributes to its pharmacological properties.
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- primarily acts as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making this compound a target for therapeutic intervention.
Target and Mode of Action
- Target : FGFR1, FGFR2, FGFR3
- Mode of Action : Inhibition of FGFR signaling leads to decreased cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Research has shown that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties:
- In vitro Studies : Compound 4h (related derivative) demonstrated IC50 values against FGFRs ranging from 7 to 712 nM. It effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .
- Cell Migration and Invasion : The compound significantly reduced the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Other Pharmacological Effects
In addition to its anticancer properties, related compounds in the pyrrolo series have shown:
- Phosphodiesterase Inhibition : Some derivatives act as selective inhibitors for phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. For instance, certain compounds demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
Table 1: Summary of Biological Activities
Compound | Biological Activity | IC50 (nM) | Remarks |
---|---|---|---|
4h | FGFR Inhibition | 7 - 712 | Potent against breast cancer cells |
11h | PDE4B Inhibition | 480 | Selective against CNS receptors |
Various Derivatives | TNF-α Inhibition | Varies | Effective in inflammatory models |
Pharmacokinetics
The pharmacokinetic profile suggests that the low molecular weight and structural characteristics of this compound may lead to favorable absorption and distribution properties. However, detailed studies on bioavailability and metabolism are required for comprehensive understanding .
Q & A
Q. Basic: What are the key synthetic strategies for preparing 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-2-acetamide?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N-Methylation : NaH/MeI in THF at 0°C to room temperature (rt) for regioselective N-methylation of the pyrrole nitrogen .
- Bromination : Electrophilic bromination at the 4-position using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
- Acetamide installation : Coupling of the acetic acid moiety via amide bond formation, often using EDCI/HOBt or other coupling reagents in anhydrous DMF .
Validation : Monitor intermediates via 1H NMR (e.g., NH proton at δ 12.40 ppm in DMSO-d₆ for pyrrole NH) and LC-MS .
Q. Advanced: How does the 4-bromo substituent influence the compound’s kinase inhibitory activity?
Answer:
The 4-bromo group enhances hydrophobic interactions with kinase ATP-binding pockets, as demonstrated in SAR studies:
- Activity comparison : 4-Bromo analogs show 3–5× higher IC₅₀ against JAK2 compared to non-brominated derivatives, likely due to improved binding affinity .
- Electron-withdrawing effects : Bromine’s inductive effect stabilizes the pyrrole ring, favoring planar conformations critical for kinase binding .
Methodological note : Use molecular docking (e.g., MOE software) to map bromine’s interactions with residues like Leu983 in JAK2 .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Identify NH protons (δ 12.40–12.60 ppm, broad singlet) and aromatic protons (δ 8.30–8.40 ppm for pyridine H) .
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~308.2 Da) and purity (>95%) .
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. Advanced: How can researchers resolve contradictory SAR data for pyrrolo[2,3-b]pyridine derivatives?
Answer: Contradictions often arise from substituent positional effects or assay variability. Mitigation strategies include:
- Systematic substitution : Compare 3,5-disubstituted analogs (e.g., 3-phenylethynyl vs. 5-bromo) to isolate electronic vs. steric contributions .
- Kinase panel screening : Test against a broad kinase panel (e.g., 50+ kinases) to distinguish selective vs. promiscuous inhibitors .
- Crystallography : Resolve binding modes via co-crystallization with target kinases (e.g., PDB: 4JIA for JAK2) .
Q. Advanced: What reaction conditions optimize yield in Sonogashira couplings for pyrrolo[2,3-b]pyridine derivatives?
Answer: For introducing alkynyl groups (e.g., phenylethynyl):
- Catalyst : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in degassed dioxane/H₂O (3:1) .
- Temperature : 80–105°C under inert atmosphere (N₂/Ar) for 12–24 hours .
- Workup : Purify via silica gel chromatography (heptane:EtOAc 8:2) to isolate regioisomers, achieving ~51% yield .
Q. Basic: How to purify 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-2-acetamide effectively?
Answer:
- Flash chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) to separate brominated byproducts .
- Recrystallization : Dissolve in hot EtOH, cool to −20°C for 12 hours to obtain high-purity crystals (>98%) .
Q. Advanced: What computational tools predict the compound’s metabolic stability?
Answer:
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 liability due to bromine) .
- Metabolic sites : Identify vulnerable positions (e.g., N-methyl group) via MetaSite software, guiding deuterium labeling for stability enhancement .
Q. Advanced: How does N-methylation impact solubility and bioavailability?
Answer:
- Solubility : N-Methylation reduces logP by ~0.5 units (measured via shake-flask method), improving aqueous solubility .
- Bioavailability : In rodent PK studies, N-methyl analogs show 2× higher oral AUC compared to NH counterparts due to reduced first-pass metabolism .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.